molecular formula C11H14N4S B3039203 4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine CAS No. 1000018-08-5

4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine

Cat. No. B3039203
CAS RN: 1000018-08-5
M. Wt: 234.32 g/mol
InChI Key: FGIPAMUERRLAHR-UHFFFAOYSA-N
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Description

“4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C11H14N4S . It is a derivative of thieno[3,2-d]pyrimidine, a class of compounds that have been widely studied due to their structural relationship with purine bases and their easy synthetic access .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from various precursors. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The preparation involved the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine .


Molecular Structure Analysis

The molecular structure of “4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine” consists of a thieno[3,2-d]pyrimidine core with a 1,4-diazepan-1-yl group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine” would depend on the specific conditions and reagents used. Thieno[3,2-d]pyrimidines can undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine” can be determined using various analytical techniques. The compound has an average mass of 234.321 Da and a monoisotopic mass of 234.093918 Da .

Scientific Research Applications

Neurotropic Activities

A study by Paronikyan et al. (2010) demonstrated that condensed thieno[3,2-d]pyrimidines, akin to 4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine, possess neurotropic properties. These compounds were found to have anticonvulsant activity and sedative properties, along with an activating effect, making them similar to diazepam in their neurotropic effects (Paronikyan et al., 2010).

Anticancer Potential

Kandeel et al. (2012) synthesized a series of thieno[3,2-d]pyrimidines derivatives that demonstrated significant anti-tumor activity against human colon carcinoma (HCT 116) cell line in vitro. Some of these compounds exhibited potent antitumor activity, surpassing that of the standard drug imatinib (Kandeel et al., 2012).

Synthesis and Pharmacological Evaluation

Another study by Paronikyan et al. (2015) on 2,4-disubstituted pyrano[4',3':4,5]pyrido[2,3-b]thieno[3,2-d]pyrimidine derivatives, related to 4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine, revealed that these compounds also possess neurotropic properties. They were found effective in preventing clonic twitches and metrazol convulsions in animals, though they caused sedation unlike diazepam, which shows anxiolytic and activating effects (Paronikyan et al., 2015).

Novel Derivatives Synthesis

A study by Dabaeva et al. (2020) involved synthesizing novel condensed cyclopentanopyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives starting from 2-oxo-2,5,6,7-tetrahydro-3-cyano-1H-cyclopenta[b]pyridine. These compounds showed notable anticonvulsant activity, with one compound exhibiting anti-anxiety and activating effects similar to diazepam (Dabaeva et al., 2020).

CNS Depressant Activities

Gupta et al. (2009) synthesized and evaluated a series of triazolo[4,3-a]tetrahydrobenzo(b)thieno[3,2-e]pyrimidine-5(4H)-ones for CNS depressant, skeletal muscle relaxant, and anticonvulsant activities. Some derivatives showed comparable activities to diazepam, a standard drug, in CNS depressant and skeletal muscle relaxant activities (Gupta et al., 2009).

Mechanism of Action

Thieno[3,2-d]pyrimidines have been evaluated as inhibitors of PI3 kinase p110alpha . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control .

Future Directions

Thieno[3,2-d]pyrimidines, including “4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine”, continue to attract interest due to their various chemical and biological applications . Future research may focus on optimizing these compounds for specific applications, such as targeted therapy for PI3K .

properties

IUPAC Name

4-(1,4-diazepan-1-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-3-12-4-6-15(5-1)11-10-9(2-7-16-10)13-8-14-11/h2,7-8,12H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIPAMUERRLAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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